2-Oxa-5,8-diazaspiro[3.5]nonan-6-one
Description
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen atoms at positions 2, 5, and 7. Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol . The compound is characterized by a unique spiro[3.5]nonane core, where a ketone group is positioned at carbon 8. This structure grants it utility as a building block in medicinal chemistry, particularly for designing kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-7-2-6(8-5)3-10-4-6/h7H,1-4H2,(H,8,9) |
InChI Key |
VVUDKHDUKJGGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2(CN1)COC2 |
Origin of Product |
United States |
Preparation Methods
Step 2: Self-Cyclization to Form the Spirocyclic Structure
- Reagents: A strong base such as sodium hydride, n-butyllithium, or hexamethyldisilazide (HMDS).
- Solvent: An inert solvent like tetrahydrofuran (THF).
- Conditions: Conducted under inert atmosphere (argon or nitrogen) at controlled temperatures to promote intramolecular cyclization.
- Reaction: The acylated intermediate (Compound 2) undergoes cyclization to generate a spirocyclic intermediate (Compound 3).
- Yield: Typically high, around 80–90%.
Step 3: Reduction of the Spirocyclic Intermediate
- Reagent: Lithium aluminum hydride (LiAlH₄).
- Solvent: Anhydrous tetrahydrofuran.
- Conditions: The reduction is performed under inert atmosphere at 0°C to room temperature, with molar ratios of 1:1.1–2 (Compound 3 to LiAlH₄).
- Outcome: Conversion of the intermediate to a more reduced form (Compound 4), with yields around 85–90%.
Step 4: Catalytic Hydrogenation and Deprotection
- Reagent: Hydrogen gas (H₂) under pressure (20–100 psi).
- Catalyst: Palladium on carbon or platinum.
- Solvent: Ethyl acetate or acetic acid (as an activator).
- Conditions: Hydrogenation at 20–50°C for 8–20 hours.
- Outcome: Removal of the benzyl protecting group yields the target compound, 2-Oxa-5,8-diazaspiro[3.5]nonane (Compound 5).
Data Table of Preparation Parameters
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride + triethylamine | DCM | ≤10°C | 16 hrs | 65–70% | Acylation of Compound 1 |
| 2 | Sodium hydride or n-butyllithium | THF | Room temp | Variable | 80–90% | Cyclization to spirocyclic intermediate |
| 3 | Lithium aluminum hydride | THF | 0°C to RT | 4–6 hrs | 85–90% | Reduction of intermediate |
| 4 | Hydrogen + Pd/C | Ethyl acetate or acetic acid | 20–50°C | 8–20 hrs | 70–85% | Deprotection and final product formation |
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Key Structural Features :
- SMILES:
C1C(=O)NCC2(N1)COC2 - InChIKey:
FAFUQYNIJIVBKP-UHFFFAOYSA-N - CAS: 1546282-91-0
- Predicted Collision Cross Section (CCS): 133.9 Ų (neutral form) .
Comparison with Structurally Similar Compounds
5-Methyl-5,8-diazaspiro[3.5]nonan-6-one
- Molecular Formula : C₈H₁₄N₂O
- Key Differences : Incorporates a methyl group at position 5, altering steric and electronic properties.
- CCS : 134.9 Ų ([M+H]+ adduct) vs. 133.9 Ų for the target compound .
- Synthetic Accessibility : Requires methylation steps, increasing synthetic complexity compared to the parent compound .
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
- Molecular Formula : C₆H₁₀N₂O₂
- Key Differences : Oxygen and nitrogen positions swapped (oxa at 5 vs. 2 in the target compound).
Structural and Functional Comparison Table
Commercial Availability and Handling
Biological Activity
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with sigma receptors and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is , with a molecular weight of approximately 142.16 g/mol. Its structure features a spiro arrangement connecting two nitrogen-containing rings with an oxygen atom, which contributes to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 142.16 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Research indicates that 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one primarily interacts with sigma receptors . These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The compound's ability to selectively bind to sigma receptors suggests potential therapeutic benefits for neurological disorders and pain management.
Pharmacological Potential
- Neuroprotective Effects : The interaction with sigma receptors may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Pain Management : Its binding affinity to sigma receptors may also facilitate the development of analgesic agents targeting chronic pain conditions.
Case Studies
Several studies have evaluated the biological activity of compounds related to 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one:
- Study on Sigma Receptor Interaction : A study demonstrated that derivatives of this compound exhibit significant binding affinity to sigma receptors, suggesting their potential use in developing drugs for managing pain and neuroprotection.
- Antitumor Activity : In a related context, derivatives such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have shown promising results as covalent inhibitors against KRAS G12C mutations in cancer therapy, indicating a broader pharmacological spectrum for spirocyclic compounds .
Comparative Analysis
The uniqueness of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Distinctiveness |
|---|---|---|
| 5,8-Diazaspiro[3.5]nonan-6-one | Lacks oxygen atom | Different reactivity profiles |
| 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | Contains an additional hydroxymethyl group | Alters chemical properties and biological activity |
| (6S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | Presence of a methyl group | Influences reactivity and interaction patterns |
Q & A
Q. What are the standard synthetic protocols for 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one, and what key reaction parameters influence yield?
The synthesis typically involves cyclization reactions using precursors containing nitrogen and oxygen atoms. A common method includes reacting tert-butyl chloroformate with amines in the presence of a base (e.g., triethylamine) in dichloromethane at low temperatures to ensure high yield and purity. Key parameters include solvent choice, reaction temperature, and catalyst efficiency. Multi-step routes may involve protecting group strategies to stabilize reactive intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the spirocyclic structure of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve spirocyclic connectivity and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups like carbonyls (C=O) and amines (N-H).
- HPLC: Ensures purity and monitors reaction progress. Challenges arise due to overlapping signals from similar spiro analogs; coupling with computational modeling (e.g., DFT) aids interpretation .
Q. How does the positioning of heteroatoms in 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one influence its reactivity compared to analogs with different oxygen/nitrogen arrangements?
The unique spirocyclic arrangement of oxygen and nitrogen atoms affects electronic distribution and steric hindrance. For example, analogs like 5,8-Dioxa-2-azaspiro[3.5]nonane (CAS 1184185-17-8) show altered reactivity due to oxygen positioning, impacting hydrogen bonding and nucleophilic substitution rates. Comparative studies using kinetic assays and DFT calculations are recommended to quantify these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one across different studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration), compound purity, or solvent effects. To address this:
- Standardize protocols (e.g., uniform cell lines like MCF-7 or HEK293).
- Validate purity via HPLC and elemental analysis.
- Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition) to cross-verify results .
Q. What computational methods are suitable for predicting the binding affinity of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one to sigma-1 receptors, and how can these models be validated experimentally?
- Molecular Docking: Tools like AutoDock Vina predict binding poses and affinity scores.
- Molecular Dynamics (MD): Simulate receptor-ligand stability over time. Experimental validation involves:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics.
- Competitive Radioligand Assays: Use [³H]-labeled ligands to quantify displacement .
Q. What strategies are recommended for optimizing the synthetic route of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one to achieve enantiomeric purity, given its potential chiral centers?
- Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization.
- Chiral HPLC: Separate enantiomers post-synthesis.
- Crystallization: Optimize solvent systems for diastereomeric salt formation. Continuous flow reactors can enhance reproducibility in large-scale syntheses .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the spirocyclic core in 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one derivatives for sigma receptor modulation?
- Synthesize analogs with variations in ring size (e.g., spiro[3.4] vs. spiro[3.5]), substituent positions, or heteroatom replacement (e.g., sulfur for oxygen).
- Test analogs in vitro using receptor-binding assays and in vivo for neuroprotective effects.
- Apply QSAR models to correlate structural features with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
